Technical Guide: 1-Isobutyl-5-(methylthio)-1H-tetrazole
Technical Guide: 1-Isobutyl-5-(methylthio)-1H-tetrazole
The following technical guide provides an in-depth analysis of 1-Isobutyl-5-(methylthio)-1H-tetrazole , a specialized heterocyclic building block used in medicinal chemistry.
[1][2]
Part 1: Chemical Identity & Core Properties
1-Isobutyl-5-(methylthio)-1H-tetrazole is a regioisomer of the alkylated 5-thiotetrazole class. Unlike its 2-substituted counterpart, the 1-substituted isomer is often the minor product in direct alkylation but can be synthesized selectively via specific pathways. It serves as a critical intermediate in the development of Lysophosphatidic Acid (LPA) antagonists and other bioactive molecules where the tetrazole ring acts as a metabolically stable bioisostere for carboxylic acids or cis-amide bonds.
Chemical Specifications
| Property | Specification |
| Chemical Name | 1-Isobutyl-5-(methylthio)-1H-tetrazole |
| Systematic Name | 1-(2-Methylpropyl)-5-(methylthio)-1H-tetrazole |
| CAS Number | Not Widely Listed (See Note 1) |
| Parent CAS | 29515-99-9 (5-(Methylthio)-1H-tetrazole) |
| Intermediate CAS | 7624-34-2 (1-Isobutyl-1H-tetrazole-5-thiol) |
| Molecular Formula | C₆H₁₂N₄S |
| Molecular Weight | 172.25 g/mol |
| Appearance | Colorless Oil |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| LogP (Predicted) | ~2.0 - 2.5 |
Note 1: While the parent compound and the thiol intermediate have established CAS numbers, the specific 1-isobutyl-5-(methylthio) derivative is often referenced in patent literature (e.g., JP2021507900A) without a separate public CAS entry. It is distinct from its regioisomer, 2-isobutyl-5-(methylthio)-2H-tetrazole .
Spectroscopic Signature (¹H NMR)
Data derived from purified isolates in CDCl₃ (500 MHz):
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δ 4.04 (d, J = 7.2 Hz, 2H, N-CH₂)
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δ 2.84 (s, 3H, S-CH₃)[1]
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δ 2.38–2.22 (m, 1H, CH)[1]
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δ 0.99 (d, J = 6.6 Hz, 6H, CH(CH₃)₂)[1]
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 1-substituted tetrazoles requires careful control of regioselectivity. Two primary methodologies are established: Direct Alkylation (Method A) and De Novo Cyclization (Method B).
Method A: Mitsunobu Alkylation (Direct Functionalization)
This method utilizes the parent 5-(methylthio)-1H-tetrazole. It typically yields a mixture of 2-isobutyl (major) and 1-isobutyl (minor) isomers, which must be separated by chromatography.
Reagents: 5-(Methylthio)-1H-tetrazole, Isobutanol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Triethylamine (Et₃N), Dichloromethane (DCM).[1]
Protocol:
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Dissolution: Dissolve 5-(methylthio)-1H-tetrazole (1.0 equiv) in anhydrous DCM (0.15 M concentration).
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Addition: Add Isobutanol (2.0 equiv), PPh₃ (1.8 equiv), and Et₃N (1.5 equiv).
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Activation: Cool the mixture to 0°C. Dropwise add DIAD (1.8 equiv) to control the exotherm.
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Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours.
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Workup: Concentrate the solvent under reduced pressure.
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Purification: Purify via silica gel flash chromatography.
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Gradient: 0% → 20% EtOAc in Hexanes.[1]
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Elution Order: The 2-isomer (less polar) elutes first, followed by the 1-isomer (more polar) .
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Method B: De Novo Cyclization (Regioselective Route)
For high regioselectivity favoring the 1-isomer, the tetrazole ring is constructed after the isobutyl group is in place.
Reagents: Isobutyl isothiocyanate, Sodium Azide (NaN₃), Methyl Iodide (MeI), Ethanol/Water.
Protocol:
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Cyclization: React isobutyl isothiocyanate with NaN₃ in refluxing water/ethanol to form 1-isobutyl-1H-tetrazole-5-thiol (CAS 7624-34-2).
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Isolation: Acidify to precipitate the thiol intermediate.
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Methylation: Dissolve the thiol in acetone or ethanol containing K₂CO₃ (1.1 equiv).
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Alkylation: Add Methyl Iodide (1.1 equiv) at 0°C and stir at room temperature for 2 hours.
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Extraction: Evaporate solvent, partition between water/EtOAc, and dry the organic layer.[2] This yields the 1-substituted product with high isomeric purity.
Part 3: Mechanistic Visualization
Pathway 1: Regioselectivity in Mitsunobu Reaction
The following diagram illustrates the competing pathways during the alkylation of the tetrazole ring.
Caption: Competitive alkylation pathways. N2 attack is generally favored by sterics, requiring chromatographic separation to isolate the N1 target.
Pathway 2: Selective Synthesis via Isothiocyanate
This pathway guarantees the N1 position of the isobutyl group by fixing it before the ring closure.
Caption: The de novo synthesis route locks the isobutyl group at the N1 position prior to tetrazole ring formation, ensuring high regiochemical fidelity.
Part 4: Applications in Drug Development
Bioisosterism
The 1,5-disubstituted tetrazole moiety is a non-classical bioisostere for the cis-amide bond (-CO-NH-) found in peptides. The 1-isobutyl-5-(methylthio) motif specifically mimics bulky hydrophobic amino acid residues (e.g., Leucine) while providing metabolic stability against proteases.
LPA Antagonists
Recent patent literature identifies this scaffold as a key intermediate in the synthesis of Lysophosphatidic Acid (LPA) Receptor Antagonists . These compounds are investigated for treating fibrotic diseases (e.g., idiopathic pulmonary fibrosis) by inhibiting the LPA1 signaling pathway.
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Mechanism: The tetrazole ring serves as a linker that orients the isobutyl hydrophobic tail into a specific pocket of the GPCR, while the 5-position (modified from methylthio to other linkers) connects to the polar headgroup.
Energetic Materials
While primarily medicinal, the high nitrogen content of the tetrazole ring (approx. 32% by weight for this derivative) makes it a candidate for insensitive energetic plasticizers, though the isobutyl group dampens its explosive potential compared to lower alkyl homologues.
Part 5: Safety & Handling
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Azide Hazards: Method B involves Sodium Azide.[3] Ensure reactions are performed in a fume hood behind a blast shield. Avoid acidification of azide solutions to prevent the formation of hydrazoic acid (HN₃), which is volatile and explosive.
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Sensitization: Methylthio-tetrazoles can be skin sensitizers. Use nitrile gloves and eye protection.
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Storage: Store the purified oil at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the sulfur to sulfoxide/sulfone.
References
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Bristol-Myers Squibb Company. (2021). Triazole cyclohexylate as an LPA antagonist. Patent JP2021507900A.
- Source of NMR data and Mitsunobu synthesis protocol (Example 136B).
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Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(17), 12452-12459.
- Mechanistic insights into tetrazole alkyl
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MolAid Chemical Database. (n.d.). 1-Isobutyl-1H-tetrazole-5-thiol (CAS 7624-34-2).
- Verification of the thiol intermedi
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Vorona, S., et al. (2014).[4] An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles.[4] Synthesis, 46, 781-786.[4]
- General protocols for zinc-catalyzed tetrazole form
